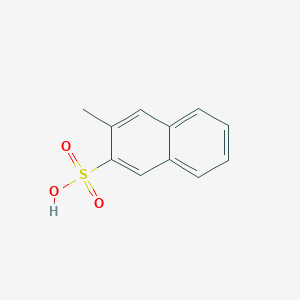
3-Methyl-2-naphthalenesulfonic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-2-naphthalenesulfonic acid is an organic compound with the molecular formula C11H10O3S. It is a derivative of naphthalene, where a methyl group is attached to the third carbon and a sulfonic acid group is attached to the second carbon of the naphthalene ring. This compound is known for its applications in various chemical processes and industries.
准备方法
Synthetic Routes and Reaction Conditions
3-Methyl-2-naphthalenesulfonic acid can be synthesized through the sulfonation of 3-methylnaphthalene. The process typically involves the reaction of 3-methylnaphthalene with sulfuric acid under controlled conditions. The reaction is exothermic and requires careful temperature control to avoid side reactions.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous sulfonation processes. These processes use reactors designed to handle the exothermic nature of the reaction and ensure consistent product quality. The sulfonation is followed by neutralization and purification steps to obtain the final product.
化学反应分析
Types of Reactions
3-Methyl-2-naphthalenesulfonic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate or other functional groups.
Substitution: The sulfonic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution Reagents: Various nucleophiles can be used for substitution reactions, including amines and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acid derivatives, while reduction can produce sulfonates.
科学研究应用
3-Methyl-2-naphthalenesulfonic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Biology: It serves as a reagent in biochemical assays and studies involving sulfonic acid derivatives.
Medicine: Research explores its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: It is utilized in the production of surfactants, detergents, and other industrial chemicals.
作用机制
The mechanism of action of 3-methyl-2-naphthalenesulfonic acid involves its interaction with various molecular targets. The sulfonic acid group can participate in hydrogen bonding and ionic interactions, influencing the compound’s reactivity and binding properties. These interactions can affect biochemical pathways and cellular processes, making the compound useful in various applications.
相似化合物的比较
Similar Compounds
Naphthalene-2-sulfonic acid: Similar structure but lacks the methyl group at the third carbon.
Naphthalene-1-sulfonic acid: Sulfonic acid group attached to the first carbon instead of the second.
3-Methyl-1-naphthalenesulfonic acid: Methyl group at the third carbon but sulfonic acid group at the first carbon.
Uniqueness
3-Methyl-2-naphthalenesulfonic acid is unique due to the specific positioning of the methyl and sulfonic acid groups, which influences its chemical reactivity and applications. The presence of the methyl group at the third carbon enhances its solubility and reactivity compared to other naphthalenesulfonic acid derivatives.
属性
CAS 编号 |
833-59-0 |
|---|---|
分子式 |
C11H10O3S |
分子量 |
222.26 g/mol |
IUPAC 名称 |
3-methylnaphthalene-2-sulfonic acid |
InChI |
InChI=1S/C11H10O3S/c1-8-6-9-4-2-3-5-10(9)7-11(8)15(12,13)14/h2-7H,1H3,(H,12,13,14) |
InChI 键 |
KMEFHULKORSPQV-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=CC=CC=C2C=C1S(=O)(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


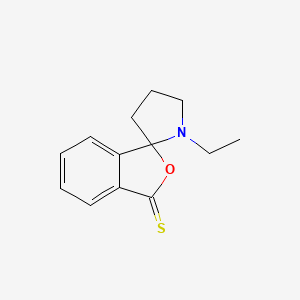
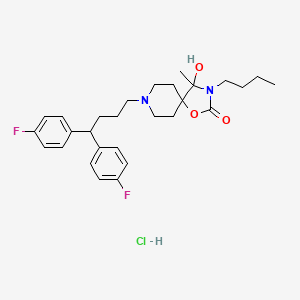

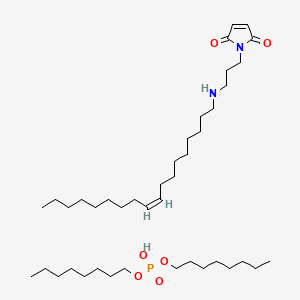
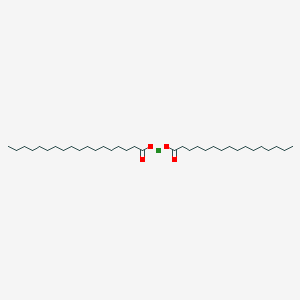
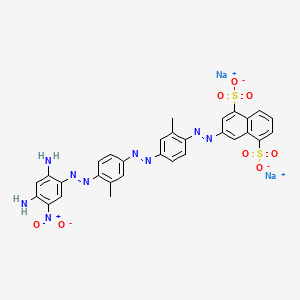
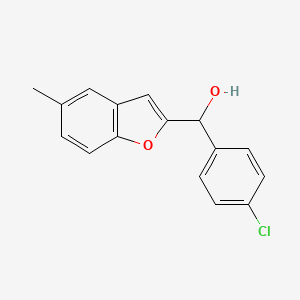


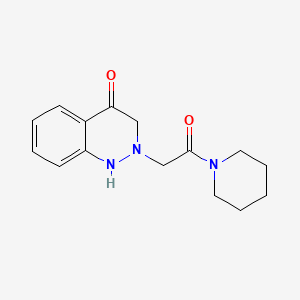

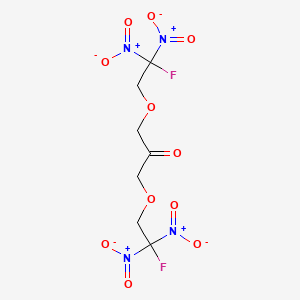
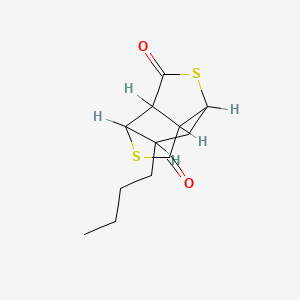
![2-Benzofuran-1,3-dione;[3-hydroxy-2-(hydroxymethyl)-2-methylpropyl] tetradecanoate](/img/structure/B12708681.png)
